molecular formula C10H14FNO B13035456 1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL

1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL

Cat. No.: B13035456
M. Wt: 183.22 g/mol
InChI Key: ICAGVSBRKORTNY-UHFFFAOYSA-N
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Description

1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL is a fluorinated aromatic amino alcohol characterized by a propan-2-ol backbone substituted with an amino group and a 3-fluoro-4-methylphenyl moiety. The compound’s physicochemical properties are influenced by the electron-withdrawing fluorine atom and steric effects of the methyl group, distinguishing it from simpler alcohols like propan-2-ol (isopropyl alcohol) .

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO/c1-6-3-4-8(5-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3

InChI Key

ICAGVSBRKORTNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C(C)O)N)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-4-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the corresponding amino alcohol . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom may enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

Key Observations :

  • Chlorine’s larger atomic size may improve lipophilicity, affecting bioavailability .
  • Steric Effects: The 4-methyl group in both analogs introduces steric hindrance, likely reducing reaction rates at the hydroxyl or amino groups compared to propan-2-ol .

Research Implications and Limitations

  • Data Gaps: Specific thermodynamic or spectroscopic data for this compound are absent in the provided evidence, necessitating experimental validation.
  • Stereochemical Considerations : The chloro analog’s (1R,2R) configuration highlights the importance of stereochemistry in biological activity, suggesting similar studies for the fluoro compound.

Biological Activity

1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL is a chiral organic compound notable for its diverse biological activities and potential therapeutic applications. This compound features an amino group, a secondary alcohol, and a fluorinated phenyl group, which contribute to its interactions with various biological targets. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

  • Molecular Formula : C9H12FNO
  • Molecular Weight : Approximately 169.20 g/mol
  • Functional Groups :
    • Amino group (-NH2)
    • Hydroxyl group (-OH)
    • Fluorophenyl group

The presence of the fluorine atom enhances the compound's binding affinity to biological targets, making it a valuable candidate for further research into its pharmacological properties.

This compound interacts with various enzymes and receptors through hydrogen bonding and electrostatic interactions facilitated by its amino and hydroxyl groups. This interaction can modulate enzyme activity and influence cellular signaling pathways, which is critical in understanding its therapeutic potential.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit varying degrees of antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. Structural modifications can enhance antibacterial potency, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents.

2. Neuropharmacological Effects

Studies have shown that fluorinated amino alcohols can influence neurotransmitter systems, particularly serotonin and dopamine pathways. A case study demonstrated that related compounds improved mood-related behaviors in animal models at low doses, indicating potential antidepressant effects. This suggests that this compound may also possess similar neuropharmacological properties.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameBiological ActivityUnique Features
This compoundAntimicrobial, neuropharmacologicalFluorine enhances binding affinity
(1R,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OLSignificant activity against parasitesModulates neurotransmitter systems
(1S)-1-Amino-1-(4-methylphenyl)propan-2-OLPotential antidepressant activityDifferent substituent alters activity profile

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds. For instance:

  • Antimicrobial Studies : A study evaluating derivatives found that specific modifications led to enhanced antibacterial activity against resistant strains, highlighting the importance of structural optimization in drug design.
  • Neuropharmacological Research : In a controlled animal study, a related compound demonstrated significant improvements in depressive-like behaviors, suggesting that modifications to the molecular structure could yield compounds with desirable therapeutic effects.

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